molecular formula C7H3BrCl2O B13432352 5-Bromo-2,4-dichlorobenzaldehyde

5-Bromo-2,4-dichlorobenzaldehyde

Cat. No.: B13432352
M. Wt: 253.90 g/mol
InChI Key: GVXNZEOOJQBXKS-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzaldehyde (CAS: Not explicitly provided in evidence; molecular formula: C₇H₃BrCl₂O) is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with bromine at the 5-position and chlorine at the 2- and 4-positions. This compound is primarily utilized in organic synthesis as a versatile building block, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and electron-withdrawing halogen substituents, which facilitate nucleophilic additions and cross-coupling reactions .

Properties

Molecular Formula

C7H3BrCl2O

Molecular Weight

253.90 g/mol

IUPAC Name

5-bromo-2,4-dichlorobenzaldehyde

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H

InChI Key

GVXNZEOOJQBXKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichlorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dichlorobenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-Bromo-2,4-dichlorobenzaldehyde, emphasizing differences in substituents, physicochemical properties, and applications:

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features/Applications
This compound - C₇H₃BrCl₂O 243.86* - - Reactive aldehyde; cross-coupling precursor
4-Bromo-2,6-dichlorobenzaldehyde 111829-72-2 C₇H₃BrCl₂O 243.86 - - Structural isomer; altered halogen positioning may affect electronic properties
5-Bromo-2,4-difluorobenzaldehyde 473416-91-0 C₇H₃BrF₂O 221.00 229.4 (predicted) 1.758 Fluorine substituents enhance electronegativity; lower molecular weight
5-Bromo-2-(dimethylamino)benzaldehyde 112253-70-0 C₉H₁₀BrNO 228.09 - - Electron-donating dimethylamino group; potential for Schiff base formation
2-Amino-5-bromo-4-chlorobenzaldehyde 1036757-11-5 C₇H₅BrClNO 234.48 - - Amino group introduces basicity; directs electrophilic substitution
5-Bromo-2,4-dichloropyrimidine 36082-50-5 C₄HBrCl₂N₂ 242.88 - - Pyrimidine core; used in nucleoside analogs

*Calculated based on molecular formula.

Key Differences and Implications:

Halogen Substitution Patterns: this compound vs. Fluorine vs. Chlorine: The difluoro analog (CAS 473416-91-0) exhibits lower molecular weight and higher electronegativity, which may reduce boiling points and modify reactivity in nucleophilic aromatic substitutions .

Functional Group Variations: Electron-Donating Groups: The dimethylamino substituent in 5-Bromo-2-(dimethylamino)benzaldehyde increases electron density at the aromatic ring, contrasting with the electron-withdrawing halogens in the parent compound. This difference impacts applications in pH-sensitive reactions or coordination chemistry . Amino Group: 2-Amino-5-bromo-4-chlorobenzaldehyde’s amino group enhances solubility in polar solvents and directs substitutions to specific ring positions, making it useful in dye or polymer synthesis .

Core Structure Modifications :

  • Pyrimidine vs. Benzaldehyde : 5-Bromo-2,4-dichloropyrimidine replaces the benzene ring with a pyrimidine, a heterocycle critical in medicinal chemistry (e.g., antiviral or anticancer agents) .

Biological Activity

5-Bromo-2,4-dichlorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial activities based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H4BrCl2O
  • Molecular Weight : 237.97 g/mol
  • CAS Number : 1728-80-5

The presence of bromine and chlorine atoms in the structure significantly influences its biological activity, enhancing its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-bromo derivatives, including this compound. A notable study demonstrated that various bromo-substituted compounds exhibited significant cytotoxicity against human tumor cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer) using the MTT assay.

Case Study: Synthesis and Evaluation

A series of bromo-substituted isatin derivatives were synthesized, revealing that compounds with bromine at the C-5 position showed enhanced anticancer activity. The IC50 values for selected compounds were reported as follows:

CompoundCell LineIC50 (µM)
5cHT-2916.10
5dHT-2917.87
5eHT-2916.13

These results indicate that structural modifications with bromine can lead to increased cytotoxicity against cancer cells, suggesting a promising avenue for developing new anticancer agents .

Anticonvulsant Activity

In addition to anticancer properties, 5-bromo derivatives have been evaluated for their anticonvulsant effects. A study focused on a series of 5-bromo-2,4-dichloropyrimidine derivatives demonstrated significant anticonvulsant activity in a maximal electroshock seizure (MES) model.

Findings from Anticonvulsant Studies

The study found that one of the synthesized compounds (3b) exhibited a protection rate of 68.15% against seizures, compared to phenytoin, which provided complete protection. The results are summarized below:

CompoundProtection Rate (%)Neurotoxicity
3b68.15None
3aModerateMild
3eModerateMild

This indicates that certain brominated compounds can serve as effective anticonvulsants with minimal neurotoxic effects .

Antimicrobial Activity

The antimicrobial potential of halogenated benzaldehydes has also been explored. Research indicates that these compounds can exhibit significant antibacterial activity against various pathogens.

Antibacterial Efficacy

A study evaluating the antimicrobial activity of similar halogenated compounds reported MIC values against E. coli and S. aureus. Although specific data for this compound was not detailed in the findings, related compounds demonstrated promising results:

CompoundMIC (µM) against E. coli
Compound A5
Compound B10

The presence of halogen atoms was noted to enhance antibacterial properties significantly .

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